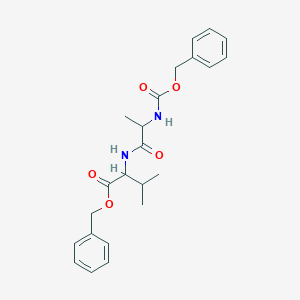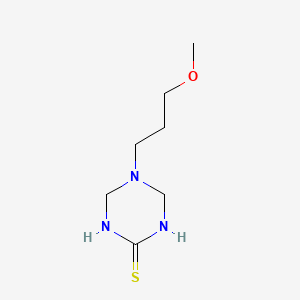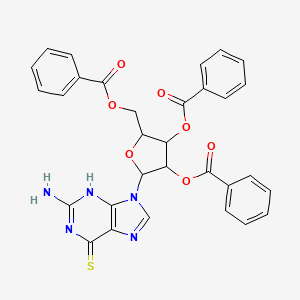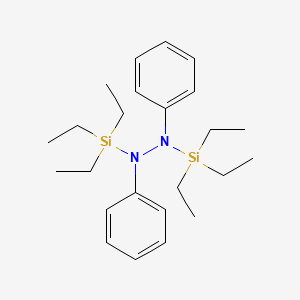
Tricyclo(5.2.1.03,6)deca-2,5,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(5.2.1.03,6)deca-2,5,8-triene is a polycyclic hydrocarbon with the molecular formula C10H10. It is characterized by a unique tricyclic structure, which includes three fused rings. This compound is also known by other names such as 4,7-Dihydro-2H-4,7-methano-inden and isodicyclopentatriene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(5.2.1.03,6)deca-2,5,8-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method is the reaction of cyclopentadiene with acetylene or its derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(5.2.1.03,6)deca-2,5,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Epoxides, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives.
Scientific Research Applications
Tricyclo(5.2.1.03,6)deca-2,5,8-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tricyclo(5.2.1.03,6)deca-2,5,8-triene exerts its effects involves its interaction with various molecular targets. Its polycyclic structure allows it to participate in multiple types of chemical reactions, influencing pathways such as oxidation and reduction. The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(5.2.2.02,6)undeca-2,5,8-triene
- Tricyclo(3.3.2.02,8)deca-3,6,9-triene
- Tricyclo(6.2.0.03,6)deca-1(8),2,6-triene
Uniqueness
Tricyclo(5.2.1.03,6)deca-2,5,8-triene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity compared to other polycyclic hydrocarbons. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
6675-71-4 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-2,5,8-triene |
InChI |
InChI=1S/C10H10/c1-2-9-7-4-5-8(6-7)10(9)3-1/h2-5,7-8H,1,6H2 |
InChI Key |
NZJIGYSMNUZUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3CC(C2=C1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)


![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)

![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)





